molecular formula C18H18O5 B1150488 3'-Methylflavokawin CAS No. 1044743-35-2

3'-Methylflavokawin

Cat. No.: B1150488
CAS No.: 1044743-35-2
M. Wt: 314.3 g/mol
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methylflavokawin typically involves the condensation of appropriate aromatic aldehydes with acetophenones under basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with a base such as sodium hydroxide or potassium hydroxide . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of 3’-Methylflavokawin involves similar synthetic routes but on a larger scale. The process includes the use of high-purity starting materials and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3’-Methylflavokawin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Methylflavokawin has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3’-Methylflavokawin involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. It exerts its effects by inducing oxidative stress and disrupting mitochondrial function, leading to cell death . The molecular targets include various signaling proteins and enzymes involved in cell survival and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Methylflavokawin is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its cytotoxicity against HeLa cells is particularly noteworthy, making it a valuable compound for cancer research .

Properties

IUPAC Name

1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-11-15(22-2)10-16(23-3)17(18(11)21)14(20)9-6-12-4-7-13(19)8-5-12/h4-10,19,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWZLIZAUPQMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The study mentions 3'-Methylflavokawin was synthesized alongside other prenylated chalcones and showed comparable cytotoxicity to Xanthohumol against HeLa cells. Does this suggest a potential mechanism of action involving similar targets for these compounds?

A1: While the study demonstrates comparable cytotoxicity for this compound and other prenylated chalcones, including Xanthohumol, against HeLa cells [], it doesn't elucidate the specific mechanisms of action or shared targets. Further research is needed to determine if these compounds share a similar mechanism, their specific protein targets, and the downstream effects leading to cytotoxicity. Investigating the structure-activity relationship (SAR) by comparing the structures of these chalcones and their activity could provide valuable insights into potential shared pharmacophores responsible for their cytotoxic effects.

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